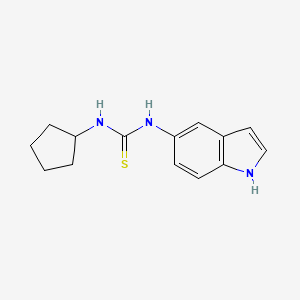

1-cyclopentyl-3-(1H-indol-5-yl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

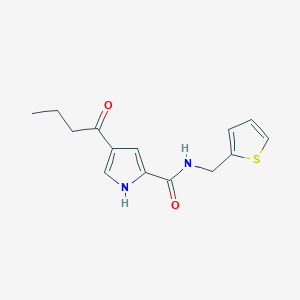

“1-cyclopentyl-3-(1H-indol-5-yl)thiourea” is a chemical compound that has been studied for its potential bioactive properties . The indole ring, cyclopentyl group, and thiourea group are important components of this molecule .

Synthesis Analysis

The synthesis of “this compound” and similar compounds has been reported in the literature . These compounds were synthesized as part of a series of derivatives and evaluated for their bioactivity .Molecular Structure Analysis

The molecular structure of “this compound” includes an indole ring, a cyclopentyl group, and a thiourea group . The exact structure and properties can be determined through techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. For example, its molecular formula is C16H21N3S, and its average mass is 287.42 Da .Wissenschaftliche Forschungsanwendungen

Novel Synthesis Processes

Design and Synthesis of Analogues : Research has focused on synthesizing novel compounds structurally related to LY333531 analogues using intermediates like 2,3-bis(1-methyl-1H-indol-3-yl) methyl-3-oxopropionate, involving base-mediated cyclocondensation with thiourea (Pierce, Cahill, & McCarthy, 2010).

Development of Magnetic Nanoparticles : The creation of thiourea dioxide-based magnetic nanoparticles with a sulfonic acid tag for synthesizing 1,1,3-tri(1H-indol-3-yl)alkane derivatives through solvent-free conditions illustrates another innovative application (Zolfigol & Ayazi-Nasrabadi, 2016).

Enzymatic Transesterification Processes : Research demonstrates the use of thiourea in photooxidation processes and enzymatic transesterification, indicating its role in synthesizing complex organic compounds (Putta et al., 2018).

Biological and Chemical Applications

Antimicrobial and GST Enzyme Activity : Thiourea derivatives have been studied for their antimicrobial properties and impact on GST enzyme activity, highlighting their potential in medical research (Attaby, Ramla, & Gouda, 2007).

Catalyst in Organic Synthesis : Thiourea compounds are used as catalysts in organic synthesis, such as the stereoselective properties of modified thiourea organocatalysts in Friedel–Crafts alkylation (Najda-Mocarska et al., 2018).

Enantioselective Construction in Chemistry : The application in constructing optically active thiopyrano-indole annulated heterocyclic compounds, catalyzed by DPEN-derived chiral thiourea, is a significant contribution to chemical synthesis (Chen et al., 2015).

Potential in Cancer Immunotherapy : Thiourea derivatives are being explored for their role in cancer immunotherapy, especially as inhibitors in specific pathways, indicating a promising area of application in medical research (Peng et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-cyclopentyl-3-(1H-indol-5-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3S/c18-14(16-11-3-1-2-4-11)17-12-5-6-13-10(9-12)7-8-15-13/h5-9,11,15H,1-4H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVBSDVQVATXBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=S)NC2=CC3=C(C=C2)NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione](/img/structure/B3016741.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide](/img/structure/B3016743.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B3016744.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(3-methylbutoxy)phenoxy]acetamide](/img/structure/B3016745.png)

![4-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3016750.png)

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016763.png)